N-(3,4-dimethoxyphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide
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Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are also many synthetic techniques for pyrazole derivatives .Molecular Structure Analysis
The basic structure of a pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . They are often used as scaffolds in the synthesis of bioactive chemicals .Physical and Chemical Properties Analysis
Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties . The properties of a specific pyrazole compound would depend on its particular structure.Scientific Research Applications
Synthesis and Biological Activities of Pyrazole Derivatives
Pyrazole derivatives are recognized for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The synthesis of these compounds often involves multicomponent reactions (MCRs), which are favored for their efficiency in pharmaceutical chemistry. Recent advances in MCRs highlight the synthesis of bioactive molecules containing the pyrazole moiety, underscoring the importance of pyrazole as a pharmacophore in drug development (Dar & Shamsuzzaman, 2015).
Catalytic Applications in Heterocyclic Synthesis
Heterocyclic compounds, including those with pyrazole frameworks, are pivotal in the synthesis of pharmaceuticals due to their broad synthetic applications and bioavailability. The application of hybrid catalysts in the synthesis of heterocyclic compounds, such as pyranopyrimidines, showcases the versatility of these frameworks in drug development. This approach leverages organocatalysts, metal catalysts, and green solvents, indicating a sustainable pathway for the synthesis of complex heterocyclic structures (Parmar, Vala, & Patel, 2023).
Implications for Drug Development
The therapeutic potential of pyrazole and its derivatives in drug discovery is significant. These compounds exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The structural diversity and functionalization of pyrazole derivatives allow for the development of new medicinal agents with targeted biological activities. This highlights the importance of synthetic strategies and medicinal chemistry in exploiting the pyrazole scaffold for therapeutic applications (Becerra, Abonía, & Castillo, 2022).
Mechanism of Action
Pyrazole derivatives
The pyrazole ring is a common structure in many pharmaceuticals and bioactive compounds . Pyrazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Carboxamide group
The carboxamide group in the molecule could potentially be involved in forming hydrogen bonds with its biological targets, which could influence its mode of action .
Safety and Hazards
Future Directions
The field of pyrazole chemistry is a dynamic one, with ongoing research into new synthetic methods, applications, and structure-activity relationships . Future directions could include the development of more efficient synthetic methods, the discovery of new applications, and further exploration of the biological activity of pyrazole compounds .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-26-17-8-7-13(11-18(17)27-2)9-10-22-21(25)20-15-12-28-16-6-4-3-5-14(16)19(15)23-24-20/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUOIJFIIYGDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C3COC4=CC=CC=C4C3=NN2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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